2-Ethyl-1-butanol

Description

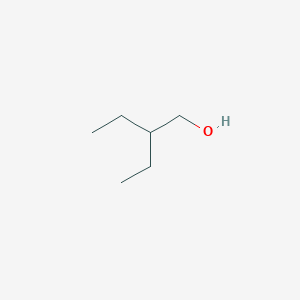

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYRSLHNPKPEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041416 | |

| Record name | 2-Ethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Flash point of 137 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air. Used as a solvent and in the manufacture of pharmaceuticals., Liquid, Colorless liquid; [Hawley] | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293 °F at 760 mmHg (USCG, 1999), 146.27 °C @ 760 MM HG | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

128 °F (USCG, 1999), 137 °F OC. | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, MISCIBLE WITH MOST ORGANIC SOLVENTS | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8326 @ 20 °C/4 °C | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.62 mmHg (USCG, 1999), 1.53 [mmHg], 0.9 MM HG @ 20 °C | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

97-95-0 | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28002VFS3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-173 °F (USCG, 1999), LESS THAN -15 °C | |

| Record name | 2-ETHYLBUTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2840 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Ethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Ethyl-1-butanol. The information is presented in a structured format to facilitate easy access and comparison for research, development, and safety applications.

Chemical Identity and Structure

This compound, also known as 2-ethylbutyl alcohol or pseudohexyl alcohol, is a branched-chain primary alcohol.[1][2][3][4] Its structure consists of a six-carbon chain with a hydroxyl group at the primary position and an ethyl group at the second carbon.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-ethylbutan-1-ol[1][5][6] |

| CAS Number | 97-95-0[1][7] |

| Molecular Formula | C6H14O[1][7][8] |

| Molecular Weight | 102.17 g/mol [1][7] |

| SMILES | CCC(CC)CO[1] |

| InChI Key | TZYRSLHNPKPEFV-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile solvent and intermediate in various industrial and pharmaceutical applications.[8][9]

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid[9][10][11] |

| Odor | Mild, alcoholic odor[8] |

| Density | 0.83 g/mL at 25 °C[8] |

| Boiling Point | 146 °C[8][12] |

| Melting Point | -15 °C to -114.40 °C[8][10] |

| Flash Point | 58 °C (136.4 °F) - closed cup[13] |

| Solubility in Water | 4 g/L at 25 °C[8][14] |

| Refractive Index | 1.422 at 20 °C[8] |

| Vapor Pressure | 206 Pa[10] |

Table 3: Chemical and Safety Properties

| Property | Value |

| Chemical Stability | Stable under normal conditions.[13] |

| Incompatibilities | Strong oxidizing agents, Strong acids.[13][15] |

| Hazard Classifications | Flammable liquid (Category 3), Acute toxicity - Oral (Category 4), Acute toxicity - Dermal (Category 4)[13][15][16] |

| Autoignition Temperature | 580 °F (304.4 °C)[13] |

Experimental Protocols

The following are generalized methodologies for determining key physicochemical properties of a liquid like this compound. Specific instrumental parameters may vary.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method is distillation.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point.

-

3.2. Determination of Density

Density is the mass per unit volume of a substance. It is commonly determined using a pycnometer or a hydrometer.

-

Apparatus: A pycnometer (a flask with a specific volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and any excess is removed to ensure the volume is precise.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer. The measurement should be performed at a constant temperature.[8]

-

3.3. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A common method is the closed-cup method.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Tester), which consists of a sample cup with a lid, a stirring mechanism, a heat source, and an ignition source.

-

Procedure:

-

The sample is placed in the sample cup.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a brief flash.[13]

-

Logical Relationships of Properties

The chemical and physical properties of this compound are interconnected and influence its behavior and applications.

Caption: Logical flow of this compound's properties.

Applications

This compound is utilized in a variety of applications, primarily as a solvent and a chemical intermediate.[8][9] Its properties make it suitable for:

-

Solvent: It is used as a solvent for resins, lacquers, and other organic materials.[9]

-

Chemical Synthesis: It serves as a precursor in the synthesis of plasticizers, lubricants, and surfactants.[9]

-

Pharmaceuticals: It is employed in the manufacturing of certain pharmaceutical compounds.[1][8]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[15][16][17] It is harmful if swallowed or in contact with skin.[15][16] Proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[13] Store in a cool, dry, well-ventilated area away from ignition sources.[16][17]

References

- 1. This compound | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 97-95-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound [stenutz.eu]

- 4. 1-Butanol, 2-ethyl- [webbook.nist.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. B21026.AP [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 97-95-0 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound 98 97-95-0 [sigmaaldrich.com]

- 13. godavaribiorefineries.com [godavaribiorefineries.com]

- 14. chembk.com [chembk.com]

- 15. fishersci.com [fishersci.com]

- 16. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 17. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis of 2-Ethyl-1-butanol via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2-ethyl-1-butanol and its analogues, focusing on the core chemical process of aldol (B89426) condensation. The primary industrial route involves the self-condensation of n-butyraldehyde to form the key intermediate, 2-ethyl-2-hexenal (B1232207), which is subsequently hydrogenated to yield 2-ethylhexanol, a structurally similar and industrially significant alcohol.[1][2][3] While this compound itself is produced by the mixed aldol condensation of acetaldehyde (B116499) and n-butyraldehyde followed by hydrogenation, the self-condensation of n-butyraldehyde serves as a well-documented model for the underlying principles and process conditions.[4] This guide details the reaction mechanisms, experimental protocols, and performance data associated with this critical C-C bond-forming reaction.

Core Reaction Mechanism

The synthesis is a multi-step process initiated by a base or acid-catalyzed aldol condensation, followed by dehydration and finally hydrogenation.[5][6]

-

Enolate Formation: A base abstracts an acidic α-hydrogen from an n-butyraldehyde molecule to form a nucleophilic enolate ion.[7][8]

-

Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule, forming a β-hydroxy aldehyde (aldol) intermediate, specifically 2-ethyl-3-hydroxyhexanal.[9][10]

-

Dehydration (Condensation): The aldol intermediate readily dehydrates, often with gentle heating, to eliminate a water molecule and form a stable, conjugated α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[5][6]

-

Hydrogenation: The C=C double bond and the aldehyde group of 2-ethyl-2-hexenal are reduced (hydrogenated) to yield the final saturated alcohol, 2-ethylhexanol.[1]

Caption: Reaction pathway for 2-ethylhexanol synthesis.

Experimental Protocols & Quantitative Data

The efficiency of the aldol condensation step is highly dependent on the catalyst and reaction conditions. Solid acid and bifunctional catalysts are commonly employed to facilitate the reaction and improve selectivity.

Generalized Experimental Protocol (Batch Reaction for Aldol Condensation)

-

Catalyst Preparation: A solid acid catalyst (e.g., Ce-modified γ-Al2O3) is prepared, often involving impregnation followed by calcination at high temperatures (e.g., 550 °C for 5 hours) and reduction.[11][12]

-

Reactor Charging: A high-pressure batch reactor is charged with n-butyraldehyde and the prepared catalyst. The catalyst loading is typically a specific weight percentage of the reactant mass (e.g., 15 wt%).[13]

-

Reaction Execution: The reactor is sealed and purged with an inert gas. The mixture is heated to the target reaction temperature (e.g., 120-180 °C) and stirred for a specified duration (e.g., 6-8 hours).[13][14] For direct hydrogenation, the reactor is then pressurized with hydrogen (e.g., 4.0 MPa).[13]

-

Product Recovery: After cooling, the catalyst is separated from the liquid product mixture by filtration.

-

Purification: The crude product is purified. This can involve distillation to separate the desired product (2-ethyl-2-hexenal or the final alcohol) from unreacted starting material and byproducts.[15] Alternative purification methods involve forming borate (B1201080) esters or acetonide esters to facilitate separation before hydrolyzing them back to the alcohol.[15]

Table 1: Performance of Various Catalysts in n-Butyraldehyde Self-Condensation to 2-Ethyl-2-hexenal

| Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | n-Butyraldehyde Conversion (%) | 2-Ethyl-2-hexenal Yield/Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Ce-modified γ-Al2O3 | 15 wt% | 180 | Not specified | 93.8 | 88.6 (Yield) | [11][16] |

| KF-γ-Al2O3 | 10 wt% | 120 | 6 | 99.0 | 98.1 (Yield) / 99.1 (Selectivity) | [14] |

| H4SiW12O40/SiO2 | 15 wt% | 120 | 6 | 90.4 | 89.2 (Selectivity) | [17] |

| [HSO3-b-N(Et)3]p-TSA | 10 wt% | 120 (393 K) | 6 | 89.7 | 87.8 (Selectivity) |[18] |

Table 2: Performance of Bifunctional Catalysts in Direct Synthesis of 2-Ethylhexanol from n-Butyraldehyde

| Catalyst | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Time (h) | 2-Ethylhexanol Yield (%) | n-Butanol Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Ni/Ce-Al2O3 | 15 wt% | 170 | 4.0 | 8 | 66.9 | 18.9 | [13] |

| Ni/Al2O3 | Not specified | 170 | 4.0 | 8 | 49.4 | Not specified |[11][13] |

Process Workflow and Visualization

The overall manufacturing process can be visualized as a sequence of core unit operations, from raw material input to the final purified product. This workflow is critical for process design, optimization, and scaling in an industrial setting.

Caption: General experimental workflow for synthesis.

References

- 1. US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process - Google Patents [patents.google.com]

- 2. homework.study.com [homework.study.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. Khan Academy [khanacademy.org]

- 7. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 8. google.com [google.com]

- 9. quora.com [quora.com]

- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 11. researchgate.net [researchgate.net]

- 12. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN114105731A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Ethyl-1-butanol (CAS No. 97-95-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Ethyl-1-butanol (CAS No. 97-95-0), a significant organic chemical compound with diverse applications. This document outlines its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis.

Chemical Identification and Physical Properties

This compound, with the IUPAC name 2-ethylbutan-1-ol, is a branched-chain primary alcohol. Its structure contributes to a low freezing point, making it and its esters valuable in applications requiring reduced viscosity and lower freezing points, such as in plasticizers and lubricants. It also finds use as a solvent, particularly in the pharmaceutical industry, and can facilitate the separation of ethanol (B145695) from water in azeotropic mixtures.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C6H14O | |

| Molecular Weight | 102.177 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 145 to 151 °C | |

| Melting Point | -114.40 °C | |

| Density | 0.830 g/mL at 25 °C | |

| Solubility in Water | 10 g/L | |

| Refractive Index (nD) | 1.422 at 20 °C | |

| Flash Point | 58 °C (136 °F) | |

| Vapor Pressure | 206 Pa |

Spectroscopic Data for Structural Elucidation

The structural identification of this compound is confirmed through various spectroscopic techniques. A summary of available spectroscopic data is provided in Table 2.

| Spectroscopic Data | Key Features and References |

| ¹H NMR | Spectra are available for review. |

| ¹³C NMR | Data is available in spectral databases. |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with characteristic fragments at m/z 43, 70, 71, 55, and 84. |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound. |

Safety and Handling Information

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor and is harmful if swallowed or in contact with skin. Proper personal protective equipment (PPE), including eye shields, face shields, and gloves, should be used when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Flammable Liquid (Category 3) | GHS02: Flame | Warning | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243 |

| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |

| Acute Toxicity, Dermal (Category 4) | GHS07: Exclamation Mark | Warning | H312: Harmful in contact with skin | P280, P302+P352+P312, P362+P364 |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. The primary industrial method involves an aldol (B89426) condensation followed by hydrogenation. Other notable methods include the Guerbet reaction and synthesis via a Grignard reagent.

Industrial Production: Aldol Condensation and Hydrogenation

This is the main commercial route for producing this compound.

Methodology:

-

Aldol Condensation: Acetaldehyde and butyraldehyde (B50154) are reacted in the presence of a base catalyst to undergo an aldol condensation, forming 2-ethyl-2-hexenal.

-

Hydrogenation: The intermediate, 2-ethyl-2-hexenal, is subsequently hydrogenated to yield this compound.

Guerbet Reaction

The Guerbet reaction provides an alternative route for the synthesis of this compound.

Methodology: This reaction involves the dimerization of n-butanol at elevated temperatures in the presence of a suitable catalyst, such as a bifunctional catalyst based on copper or palladium precursors and sodium butoxide, to produce 2-ethyl-1-hexanol. While this reference focuses on 2-ethyl-1-hexanol, the Guerbet reaction is a general method for converting primary alcohols to their β-alkylated dimer alcohols.

Grignard Synthesis

A laboratory-scale synthesis can be achieved using a Grignard reagent.

Methodology:

-

Grignard Reagent Formation: 3-Halopentane is reacted with magnesium metal in an organic solvent (e.g., 2-methyltetrahydrofuran (B130290) or tetrahydrofuran) to prepare the corresponding Grignard reagent.

-

Reaction with Paraformaldehyde: The prepared Grignard reagent is then reacted with paraformaldehyde.

-

Hydrolysis: The resulting mixture is hydrolyzed to yield a crude product of this compound.

-

Purification: The crude product can be purified by ester exchange reaction with trimethyl borate (B1201080) or dimethyl acetonide.

Visualizations

The following diagrams illustrate key logical and structural relationships for this compound.

Caption: Workflow for the synthesis, purification, and identification of this compound.

Caption: Structural relationship of 2-Ethyl-1

Spectroscopic Profile of 2-Ethyl-1-butanol: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-butanol (CAS No. 97-95-0), a key intermediate and solvent in various chemical and pharmaceutical applications. The following sections present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 0.90 | Triplet | 7.4 | 6H | 2 x -CH₃ |

| 1.36 | Multiplet | - | 5H | -CH(CH₂CH₃)₂ & -OH |

| 3.51 | Doublet | 5.5 | 2H | -CH₂OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 11.2 | -CH₃ |

| 23.1 | -CH₂- |

| 43.7 | -CH- |

| 65.0 | -CH₂OH |

Table 3: Infrared (IR) Spectroscopy Peak Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3348 | 66 | O-H stretch (broad) |

| 2961 | 18 | C-H stretch |

| 2931 | 24 | C-H stretch |

| 2876 | 32 | C-H stretch |

| 1466 | 45 | C-H bend |

| 1381 | 68 | C-H bend |

| 1042 | 50 | C-O stretch |

Table 4: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 27 | 28.9 |

| 29 | 44.8 |

| 31 | 48.3 |

| 41 | 55.2 |

| 42 | 34.5 |

| 43 | 100.0 |

| 55 | 41.4 |

| 56 | 93.1 |

| 57 | 62.1 |

| 71 | 31.0 |

| 102 | 0.3 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid alcohol such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

Data Acquisition: For ¹H NMR, a 90 MHz spectrometer is commonly used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a 22.5 MHz frequency is used, and due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.

-

Instrument Setup: A background spectrum of the empty salt plates is first recorded. The salt plates with the sample are then placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light that is transmitted at each wavenumber.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis, or through direct injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the molecules to ionize and fragment. This is known as electron ionization (EI).

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the separated ions. The signal is amplified and recorded by a computer. The resulting mass spectrum is a plot of the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical Workflow for Spectroscopic Analysis.

Molecular structure and IUPAC name of 2-Ethyl-1-butanol

An In-depth Technical Guide to 2-Ethyl-1-butanol

Abstract

This technical guide provides a comprehensive overview of this compound, a six-carbon branched-chain alcohol. It details the molecule's structure, nomenclature, and physicochemical properties, presenting quantitative data in structured tables for clarity. The guide outlines key experimental protocols for its synthesis, including industrial and laboratory-scale methods. Furthermore, it visualizes the molecular structure and a detailed experimental workflow using Graphviz diagrams, adhering to specified presentation standards for a scientific audience. This document serves as a core reference for researchers, chemists, and professionals in drug development and chemical manufacturing.

Molecular Structure and IUPAC Nomenclature

This compound is a primary alcohol. The presence of an ethyl group on the second carbon of the butanol chain results in a chiral center, though it is commonly used as a racemic mixture.

-

IUPAC Name : The officially recognized IUPAC name for this compound is 2-ethylbutan-1-ol [1][2][3].

-

Synonyms : It is also known by several other names, including 2-Ethylbutyl alcohol, Pseudohexyl alcohol, and 3-Methylolpentane[1][4][5].

Below is a diagram representing the 2D chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. Its branched structure hinders crystallization, resulting in a very low freezing point[2].

Table 1: Identification and Registration

| Identifier | Value |

| CAS Number | 97-95-0[1][6] |

| PubChem CID | 7358[1] |

| EC Number | 202-621-4[1][6] |

| UN Number | 2275[1] |

| InChI Key | TZYRSLHNPKPEFV-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | CCC(CC)CO[1] |

Table 2: Physical Properties

| Property | Value |

| Molecular Weight | 102.177 g·mol⁻¹[2] |

| Appearance | Colorless liquid[1][2] |

| Density | 0.830 g/mL at 25 °C[2][6] |

| Melting Point | -114.4 °C[2] |

| Boiling Point | 145 to 151 °C[2] |

| Solubility in Water | 10 g/L[2] |

| Vapor Pressure | 206 Pa at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.422[2][6] |

Table 3: Safety and Hazard Data

| Property | Value |

| Flash Point | 58 °C (136 °F)[2][6] |

| GHS Signal Word | Warning[2][6] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[2] |

| LD₅₀ (oral, rat) | 1.85 g/kg[2] |

Experimental Protocols: Synthesis

This compound is produced through several synthetic routes. The primary industrial method involves an aldol (B89426) condensation followed by hydrogenation, while laboratory synthesis often utilizes Grignard reagents.

Industrial Production: Aldol Condensation

The industrial manufacturing of this compound is achieved through the aldol condensation of acetaldehyde (B116499) and butyraldehyde. The resulting intermediate, 2-ethyl-2-hexenal, is subsequently hydrogenated to yield the final product[2][7][8].

Laboratory Synthesis: Grignard Reaction

A common laboratory-scale synthesis involves the reaction of a Grignard reagent with an aldehyde. A specific method uses 3-halogenated pentane (B18724) to form the Grignard reagent, which then reacts with paraformaldehyde[9]. The resulting product is hydrolyzed to obtain crude this compound, which is then purified.

The workflow for this synthesis and purification process is detailed below.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol Steps (based on CN114105731A)[9]:

-

Grignard Reagent Preparation : 3-halogenated pentane (e.g., 3-bromopentane) is mixed with magnesium metal in a suitable organic solvent like diethyl ether and heated to initiate the reaction. The remaining 3-halogenated pentane is added dropwise to complete the formation of the Grignard reagent.

-

Reaction with Paraformaldehyde : The prepared Grignard reagent is cooled, and paraformaldehyde is added portion-wise.

-

Hydrolysis : The reaction mixture is then hydrolyzed (e.g., with acidic water) to yield a crude product of this compound.

-

Purification :

-

The crude product is mixed with trimethyl borate. The mixture is heated to distill off the exchanged methanol.

-

The temperature is then raised, and distillation under reduced pressure is performed to isolate tris(2-ethyl-butyl) borate.

-

This borate ester is then hydrolyzed by adding it to water.

-

The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are dried and subjected to a final reduced-pressure distillation to yield high-purity this compound.

-

Applications in Research and Industry

Due to its specific chemical properties, this compound finds use in several fields:

-

Solvent : It is used as a solvent for various organic syntheses, separation processes, and in the formulation of paints and coatings[1][8][10].

-

Pharmaceuticals and Cosmetics : It serves as a precursor in the synthesis of various pharmaceutical compounds, such as anticonvulsant agents, and is used as a perfuming agent in the cosmetics industry[1][10].

-

Plasticizers and Lubricants : Esters derived from this compound are used as plasticizers and lubricants. The branched structure of the alcohol helps to lower the viscosity and freezing points of these products[2].

-

Ethanol (B145695) Separation : It can be employed to facilitate the separation of ethanol from water by breaking the azeotrope, which is critical for producing high-purity ethanol[2].

References

- 1. This compound | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The IUPAC name of C2H52CHCH2OH is A 2 ethyl 1 butanol class 12 chemistry CBSE [vedantu.com]

- 4. 1-Butanol, 2-ethyl- [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. This compound 98 97-95-0 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN114105731A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. This compound | 97-95-0 [chemicalbook.com]

Solubility of 2-Ethyl-1-butanol in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethyl-1-butanol

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates key solubility data, outlines experimental methodologies for its determination, and visualizes the chemical principles governing its solubility profile.

Introduction to this compound

This compound (CAS No. 97-95-0) is a six-carbon, branched-chain primary alcohol with the chemical formula C₆H₁₄O.[1] Structurally, it consists of a butanol backbone with an ethyl group at the second carbon.[2] This structure, specifically the presence of a polar hydroxyl (-OH) group and a nonpolar hexyl hydrocarbon body, dictates its solubility characteristics. The branching in its structure disrupts crystal packing, resulting in a very low freezing point, which makes it and its esters useful as plasticizers and lubricants.[3] It is a colorless liquid utilized as a solvent for oils, resins, and dyes, and as an intermediate in the manufacturing of pharmaceuticals, perfumes, and flavorings.[1][4]

Solubility Profile of this compound

The solubility of this compound is a function of its molecular structure, which imparts a dual nature. The hydroxyl group is hydrophilic and capable of forming hydrogen bonds, while the six-carbon alkyl chain is hydrophobic and interacts via van der Waals forces.[2][5] This balance influences its solubility in both polar and nonpolar media.

Solubility in Water

This compound is described as slightly or moderately soluble in water.[1][2] The polar hydroxyl group can form hydrogen bonds with water molecules, facilitating dissolution. However, the relatively large nonpolar hydrocarbon portion of the molecule limits this solubility.[2][6] As the length of the carbon chain in alcohols increases, the hydrophobic character becomes more dominant, leading to decreased water solubility.[6][7]

Solubility in Organic Solvents

This compound demonstrates high solubility in a wide range of organic solvents. It is reported to be soluble in alcohol and ether and miscible with most organic solvents.[1][4] Its solubility is particularly favorable in non-polar solvents like hexane (B92381) and cyclohexane.[2] This is due to the favorable van der Waals interactions between the alkyl chain of the alcohol and the nonpolar solvent molecules.

Quantitative Solubility Data

The following table summarizes the reported quantitative solubility data for this compound.

| Solvent | Formula | Type | Solubility Value | Temperature | Reference(s) |

| Water | H₂O | Polar Protic | 4 g/L | 25 °C | [4][8] |

| Water | H₂O | Polar Protic | 10 g/L | Standard State (25 °C) | [3] |

| Alcohol | R-OH | Polar Protic | Soluble / Miscible | Not Specified | [1][8] |

| Ether | R-O-R | Polar Aprotic | Soluble / Miscible | Not Specified | [1][8] |

| Most Organic Solvents | - | Various | Miscible | Not Specified | [1][4][8] |

Note: There is a discrepancy in the reported water solubility, with values ranging from 4 g/L to 10 g/L. This may be due to different experimental conditions or methods. The term "miscible" implies that the substances are soluble in all proportions.

Experimental Protocol for Solubility Determination

While specific protocols for determining the solubility of this compound are not detailed in the provided search results, a general method for assessing the solubility of a liquid compound can be described. This procedure is a standard approach used in chemical laboratories.

Objective: To determine the solubility of a liquid test compound (e.g., this compound) in a given solvent (e.g., water).

Materials:

-

Test compound (this compound)

-

Solvent (e.g., deionized water)

-

Calibrated pipettes or micropipettes

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Constant temperature bath or shaker

Procedure:

-

Preparation: A specific volume of the solvent (e.g., 1.0 mL) is added to a series of test tubes. The tubes are placed in a constant temperature bath (e.g., set to 25 °C) to equilibrate.

-

Addition of Solute: A known, small amount of the liquid solute (this compound) is added to the first test tube.[9]

-

Mixing: The test tube is sealed and shaken vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing and facilitate dissolution.[9]

-

Observation: The mixture is allowed to stand and is visually inspected for any signs of insolubility, such as the formation of a separate layer, cloudiness, or droplets.

-

Incremental Addition: If the initial amount dissolves completely, subsequent, incremental additions of the solute are made to the same test tube, with vigorous mixing and observation after each addition.[9]

-

Saturation Point: The process is continued until the saturation point is reached, which is identified by the persistence of a separate phase (undissolved solute) even after prolonged mixing.

-

Quantification: The total amount of solute added to achieve saturation is recorded. The solubility is then calculated and typically expressed in units of grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Confirmation: The experiment should be repeated to ensure the reproducibility of the results.

Visualization of Solubility Principles

The following diagram illustrates the molecular interactions that govern the solubility of this compound in polar and non-polar solvents.

Caption: Solubility mechanism of this compound.

References

- 1. This compound | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. This compound | 97-95-0 [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Ethyl-1-butanol: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-1-butanol, a significant chemical intermediate and solvent. The document details its various synonyms and alternative names, summarizes its key quantitative properties, and outlines detailed experimental protocols for its synthesis.

Synonyms and Alternative Names

This compound is known by a variety of names across different contexts, including systematic IUPAC nomenclature, common trivial names, and various identifiers used in chemical databases and commerce. A comprehensive list is provided in Table 1 for clear reference.

Table 1: Synonyms and Alternative Names for this compound

| Category | Name |

| IUPAC Name | 2-Ethylbutan-1-ol[1][2] |

| Systematic Name | 1-Butanol, 2-ethyl-[3] |

| Common Names | 2-Ethylbutanol, 2-Ethylbutyl alcohol[1][3][4], Pseudohexyl alcohol[1][3][5], 3-Methylolpentane[1][5], Isohexylalcohol[4] |

| Other Names | 3-Pentyl carbinol, sec-Pentylcarbinol, Ethylbutanol |

| CAS Registry No. | 97-95-0[1][2][4][5][6] |

| EC Number | 202-621-4[2][3] |

| UN Number | 2275[1][3] |

| Beilstein Registry No. | 1731254[2] |

| RTECS Number | EL3850000[2] |

| PubChem CID | 7358[2][3] |

| ChemSpider ID | 7080[2] |

A logical diagram illustrating the hierarchy and relationship between these names is presented below.

Quantitative Data

The physical and chemical properties of this compound are summarized in Table 2, providing essential data for researchers and chemical professionals.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O[1][4] |

| Molecular Weight | 102.17 g/mol [3][4] |

| Appearance | Colorless liquid[2] |

| Odor | Mild, alcoholic[7] |

| Density | 0.830 g/mL at 25 °C[2] |

| Boiling Point | 146 °C[2][7] |

| Melting Point | -114.4 °C[2] |

| Flash Point | 58 °C (136 °F)[2] |

| Solubility in water | 10 g/L[2] |

| Refractive Index (n²⁰/D) | 1.422[2] |

| Vapor Pressure | 206 Pa[2] |

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of this compound. The following sections provide detailed methodologies for key laboratory-scale and industrial synthesis processes.

This method provides a high-purity product suitable for pharmaceutical applications. The process involves the reaction of a Grignard reagent with paraformaldehyde, followed by hydrolysis and purification.

Experimental Protocol:

-

Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1-1.15 molar equivalents) and an organic solvent such as 2-methyltetrahydrofuran (B130290) or tetrahydrofuran. Initiate the reaction by adding a small amount of 3-halopentane (e.g., 3-bromopentane, 1 molar equivalent). Once the reaction starts, add the remaining 3-halopentane dropwise to maintain a gentle reflux. After the addition is complete, continue to heat the mixture to ensure the complete reaction of magnesium.

-

Step 2: Reaction with Paraformaldehyde: Cool the prepared Grignard reagent to -15 °C. Add paraformaldehyde (2.0-4.0 molar equivalents) portion-wise while maintaining the temperature at -15 °C. Allow the reaction to proceed at this temperature for 3 hours.

-

Step 3: Hydrolysis and Work-up: Slowly warm the reaction mixture to 10 °C. Quench the reaction by the slow addition of 1M hydrochloric acid until the pH of the aqueous layer is between 2 and 3. Separate the organic layer, and extract the aqueous layer with a suitable solvent like MTBE. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Step 4: Purification: Mix the crude product with trimethyl borate (B1201080) (0.30-0.35 molar equivalents) at room temperature. Heat the mixture to 50 °C for 1 hour, then increase the temperature to 66-70 °C to distill off the formed methanol (B129727) at atmospheric pressure. The resulting tris(2-ethyl-butyl) borate is then distilled under reduced pressure at 150-180 °C. Hydrolyze the purified borate ester by adding it to water and stirring at 30 °C for 2 hours. Separate the organic layer, extract the aqueous layer, combine the organic phases, dry, and distill under reduced pressure to yield pure this compound.

The primary industrial route for manufacturing this compound involves the aldol (B89426) condensation of acetaldehyde (B116499) and butyraldehyde (B50154), followed by hydrogenation.[2]

Process Description:

-

Step 1: Aldol Condensation: Acetaldehyde and butyraldehyde are reacted in the presence of a base catalyst, typically an aqueous solution of sodium hydroxide. This reaction forms 2-ethyl-2-hexenal (B1232207) through an aldol addition followed by dehydration. The reaction is exothermic and requires careful temperature control.

-

Step 2: Hydrogenation: The resulting α,β-unsaturated aldehyde, 2-ethyl-2-hexenal, is then hydrogenated in the presence of a metal catalyst, such as nickel or palladium, under elevated temperature and pressure. This two-step hydrogenation first reduces the carbon-carbon double bond and then the aldehyde group to a primary alcohol, yielding this compound.

-

Step 3: Purification: The final product is purified by distillation to remove any unreacted starting materials, byproducts, and the catalyst.

This compound can also be synthesized via the Guerbet reaction, which involves the self-condensation of butanol or a cross-condensation of ethanol (B145695) and butanol at high temperatures in the presence of a catalyst.[2]

Process Description:

The Guerbet reaction is a base-catalyzed dimerization of a primary or secondary alcohol to a higher branched alcohol. For this compound, this would typically involve the dimerization of butanol. The reaction proceeds through a sequence of dehydrogenation to an aldehyde, aldol condensation, dehydration, and subsequent hydrogenation of the intermediate α,β-unsaturated aldehyde. This process is generally carried out at high temperatures (200-300 °C) and pressures, using catalysts such as sodium butoxide in combination with a hydrogenation/dehydrogenation catalyst like copper chromite or a palladium-based catalyst.

The workflow for these synthetic routes is illustrated in the diagram below.

References

- 1. 1-Butanol, 2-ethyl- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H14O | CID 7358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | 97-95-0 [chemicalbook.com]

Navigating the Safe Handling of 2-Ethyl-1-butanol: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety profile of chemical reagents is paramount. This in-depth technical guide provides critical data and handling protocols for 2-Ethyl-1-butanol (CAS No. 97-95-0), a versatile solvent and intermediate in various chemical syntheses.

This document summarizes essential health and safety information, presents key quantitative data in a structured format for ease of comparison, and outlines the methodologies of toxicological studies. Visual workflows for emergency procedures are also provided to ensure rapid and effective response in the event of an incident.

Physicochemical and Hazard Profile

This compound is a flammable liquid and vapor that is harmful if swallowed or in contact with skin.[1][2] It is a colorless to pale yellow liquid with a mild odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14O | [2] |

| Molecular Weight | 102.17 g/mol | [2][3] |

| Boiling Point | 146 °C | [4][5][6] |

| Melting Point | -15 °C | [4][5][6] |

| Flash Point | 57 °C / 134.6 °F | [1] |

| Density | 0.83 g/cm³ (at 20°C) | [2] |

| Autoignition Temperature | 315 °C / 599 °F | [1] |

| Water Solubility | 10 g/L (at 20°C) | [2] |

Table 2: Hazard Classifications for this compound

| Hazard Classification | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[1][2] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][4] |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][4] |

Toxicological Data

Toxicological assessment of this compound indicates that it is moderately toxic by ingestion and skin contact and is a skin and severe eye irritant.[7]

Table 3: Summary of Acute Toxicity Data for this compound

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | Harmful if swallowed (Category 4) | Not Specified | [1][2][4] |

| Acute Dermal Toxicity (LD50) | Harmful in contact with skin (Category 4) | Not Specified | [1][2][4] |

| Skin Irritation | Skin irritant | Not Specified | [7] |

| Eye Irritation | Severe eye irritant | Not Specified | [7] |

Experimental Protocols

The toxicological data presented are primarily derived from standardized testing guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the quality and consistency of chemical safety data.

Acute Oral Toxicity (Following OECD Test Guideline 401) The assessment of acute oral toxicity is typically conducted using a protocol similar to OECD Guideline 401.[8][9] This method involves the administration of a single dose of the test substance to fasted experimental animals (commonly rats) via oral gavage.[1] Graded doses are used across several groups of animals, with one dose per group.[1] Observations for signs of toxicity and mortality are made over a period of at least 14 days.[1] The median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the animals, is then determined.[1] All animals are subjected to a gross necropsy at the end of the study.[1]

Acute Dermal Irritation/Corrosion (Following OECD Test Guideline 404) To evaluate the potential for skin irritation, a method analogous to OECD Guideline 404 is employed.[2][5][7][10] A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[10] The exposure period is generally four hours.[10] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[10] The severity of the skin reactions is scored to determine the level of irritation.[7]

Acute Eye Irritation/Corrosion (Following OECD Test Guideline 405) For assessing eye irritation, a procedure consistent with OECD Guideline 405 is utilized.[3][4][11][12] A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit, with the other eye serving as a control.[3][4] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[3] The severity and reversibility of any observed effects are scored to classify the substance's eye irritation potential.[3]

Handling and Emergency Procedures

Proper handling and emergency preparedness are crucial when working with this compound.

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and minimize environmental contamination.

Caption: Workflow for handling a this compound spill.

First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Caption: First aid procedures for this compound exposure.

Firefighting Measures

This compound is a flammable liquid.[1][2] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2][4] Firefighters should wear self-contained breathing apparatus.[4]

Handling and Storage

Handle this compound in a well-ventilated area and keep it away from sources of ignition.[4] Avoid contact with skin and eyes and inhalation of vapor or mist.[4] Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][4]

Exposure Controls and Personal Protection

When handling this compound, appropriate personal protective equipment (PPE) should be worn. This includes:

-

Eye/Face Protection: Safety glasses with side-shields or a face shield.[4]

-

Skin Protection: Handle with gloves.[4] The specific glove material should be chosen based on breakthrough time and permeation rate. Nitrile rubber is often recommended.[2] A complete suit protecting against chemicals may be necessary for larger quantities or in case of a spill.[2]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

By adhering to the information and procedures outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and their colleagues. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use for the most up-to-date information.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. scribd.com [scribd.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

Commercial Preparation of 2-Ethyl-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-butanol is a six-carbon branched-chain alcohol with significant applications as a solvent, a precursor in the synthesis of plasticizers, lubricants, and as an intermediate in the pharmaceutical industry.[1] Its commercial preparation is primarily achieved through three main synthetic routes: the crossed aldol (B89426) condensation of acetaldehyde (B116499) and n-butyraldehyde followed by hydrogenation, the crossed Guerbet reaction of ethanol (B145695) and n-butanol, and synthesis via a Grignard reaction. This technical guide provides a comprehensive overview of these commercial preparation methods, detailing experimental protocols, quantitative data, and process workflows to support research and development in the chemical and pharmaceutical sectors.

Introduction

This compound (CAS No: 97-95-0) is a colorless liquid with a characteristic mild odor.[2] Its branched structure imparts a low freezing point and reduces viscosity, making its esters valuable as plasticizers and lubricants.[3] In the pharmaceutical industry, it serves as a crucial building block for the synthesis of various active pharmaceutical ingredients.[1] The efficient and scalable synthesis of this compound is therefore of significant commercial interest. This document outlines the core industrial methodologies for its production, providing detailed technical information for laboratory and process chemistry professionals.

Primary Synthesis Routes

The commercial production of this compound predominantly relies on three distinct chemical pathways. The selection of a particular route often depends on feedstock availability, energy costs, and desired product purity.

Crossed Aldol Condensation and Subsequent Hydrogenation

This is the most widely employed industrial method for producing this compound.[2] The process involves two key stages: a base-catalyzed crossed aldol condensation of acetaldehyde and n-butyraldehyde to form the intermediate 2-ethyl-2-butenal (B7823380), followed by the selective hydrogenation of this intermediate to yield the final product.

Reaction Pathway:

Figure 1: Aldol Condensation and Hydrogenation Pathway.

Experimental Protocol:

Step 1: Crossed Aldol Condensation

A detailed experimental protocol for the crossed aldol condensation of acetaldehyde and n-butyraldehyde is as follows:

-

Reaction Setup: A stirred-tank reactor equipped with temperature control and a condenser is charged with n-butyraldehyde and a catalytic amount of aqueous sodium hydroxide (B78521) solution (e.g., 2-5 wt%).

-

Reagent Addition: Acetaldehyde is added dropwise to the stirred solution. The temperature is maintained in the range of 20-40°C to control the exothermic reaction and minimize side reactions.

-

Reaction Time: The reaction mixture is stirred for several hours (typically 2-4 hours) until the conversion of the limiting reagent is maximized, which can be monitored by gas chromatography (GC).

-

Neutralization and Separation: The reaction is quenched by neutralization with an acid (e.g., acetic acid). The organic layer, containing primarily 2-ethyl-2-butenal, is then separated from the aqueous layer.

Step 2: Hydrogenation

The crude 2-ethyl-2-butenal is then subjected to hydrogenation:

-

Catalyst: A nickel-based catalyst, such as Raney nickel or a supported nickel catalyst (e.g., Ni on silica/alumina), is typically used for this transformation.

-

Reaction Conditions: The hydrogenation is carried out in a high-pressure reactor at elevated temperatures (typically 100-150°C) and hydrogen pressures (30-100 bar).

-

Solvent: The reaction can be performed neat or in a solvent such as isopropanol.

-

Work-up: After the reaction is complete (monitored by GC for the disappearance of the unsaturated aldehyde), the catalyst is filtered off. The resulting crude this compound is then purified.

Quantitative Data:

| Parameter | Value | Reference |

| Aldol Condensation | ||

| Catalyst | Aqueous NaOH | [4] |

| Temperature | 20-40°C | [4] |

| Hydrogenation | ||

| Catalyst | Nickel-based (e.g., Raney Ni) | |

| Temperature | 100-150°C | |

| Pressure | 30-100 bar H₂ | |

| Overall Yield | >85% |

Guerbet Reaction

The Guerbet reaction provides an alternative route to this compound through the cross-condensation of ethanol and n-butanol at elevated temperatures in the presence of a suitable catalyst.[2] This process involves a sequence of dehydrogenation, aldol condensation, dehydration, and hydrogenation steps, all occurring in a single pot.

Reaction Pathway:

Figure 2: Crossed Guerbet Reaction Pathway.

Experimental Protocol:

-

Catalyst System: A bifunctional catalyst system is required, typically consisting of a dehydrogenation/hydrogenation component (e.g., palladium on carbon) and a basic component (e.g., sodium butoxide).[5]

-

Reaction Setup: A high-pressure autoclave is charged with n-butanol, ethanol, and the catalyst system.

-

Reaction Conditions: The reactor is sealed, pressurized with an inert gas (e.g., nitrogen), and heated to a temperature in the range of 180-250°C. The reaction is run for several hours.

-

Product Isolation: After cooling, the reaction mixture is filtered to remove the catalyst. The liquid product is then washed with water to remove any remaining base and salts. The organic layer is subsequently purified.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | Palladium or Copper Chromite with a base (e.g., Sodium Butoxide) | [5] |